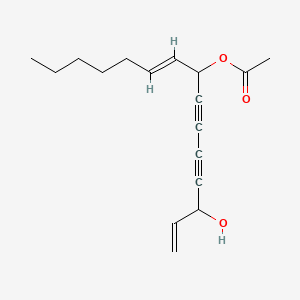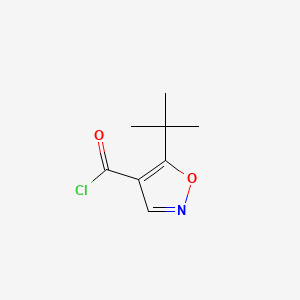
16-phenyl tetranor Prostaglandin E1
説明
16-phenyl tetranor Prostaglandin E1 is a metabolically stable synthetic PGE1 analog . It has a molecular weight of 374.5 and a molecular formula of C22H30O5 .
Synthesis Analysis
The synthesis of tetranor-PGE1, a urinary metabolite of prostaglandins E1 and E2, has been described in the literature . The synthesis includes a late-stage incorporation of an isotopically labeled side-chain .Molecular Structure Analysis
The molecular structure of 16-phenyl tetranor Prostaglandin E1 is represented by the formula C22H30O5 .科学的研究の応用
Tissue-Selective Hypotensive Profile : A study found that a series of PGE2 analogs, including 13,14-dihydro-16-phenyl-omega-tetranor PGE2, displayed a tissue-selective hypotensive profile. This characteristic makes it a candidate for further exploration in treatments related to blood pressure regulation (Johnson et al., 1980).
Autoamplification of PGE2 Production in Osteoblasts : Another study demonstrated that 17-phenyl-ω-trinor PGE2, an analog of Prostaglandin E2, can autoamplify its production in mouse osteoblastic MC3T3-E1 cells. This finding is significant for understanding bone physiology and potentially for developing treatments for bone-related diseases (Suda et al., 1998).
Hepatocyte Membrane Stabilization : Prostaglandin E1, including its analogs like 16,16'-dimethyl PGE2, has shown potential in stabilizing hepatocyte membranes, thereby offering protection against liver injury. This could have implications for treatments of liver diseases (Masaki et al., 1992).
Synthesis of Tetranor-PGE1 for Urinary Metabolite Quantification : The synthesis of tetranor-PGE1, a urinary metabolite of prostaglandins E1 and E2, is crucial for quantifying prostaglandin metabolites in urine, especially in the context of inflammation-related diseases (Kimbrough et al., 2020).
Effects on Menstrual Induction and Pregnancy Termination : Studies have demonstrated the efficacy of analogs like 16-phenoxy-omega-17,18,19,20-tetranor-PGE2 methyl sulfonylamide in inducing menstruation and terminating pregnancy, offering potential applications in reproductive health and contraception (Rydnert, 1986).
Nasal Patency Improvement : Topical application of prostaglandin E1 and its analogs, such as 17 phenyl trinor PGE2, has been shown to increase nasal patency, suggesting potential therapeutic applications for conditions like rhinitis (Karim et al., 1978).
作用機序
In the treatment of erectile dysfunction, prostaglandin E1 (PGE1) works by increasing cAMP production, reducing the influx of calcium within the penile vascular smooth muscle . PGE1 can also serve as a treatment for maintaining the patency of ductus arteriosus heart defects in neonates by a similar mechanism .
Safety and Hazards
特性
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h3-5,8-9,12-13,17-19,21,23,25H,1-2,6-7,10-11,14-15H2,(H,26,27)/b13-12+/t17-,18-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPQDFHBMGHOW-ABXFKLLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCCCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)CCCCCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111718 | |
| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52344-27-1 | |
| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52344-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



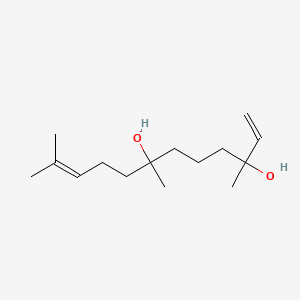

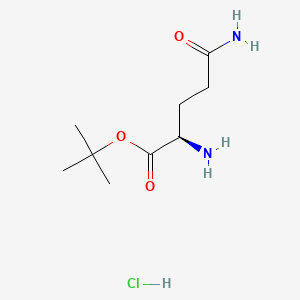
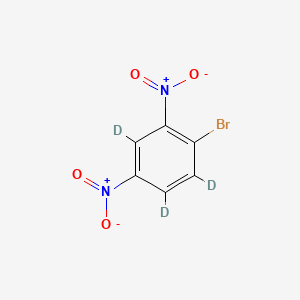
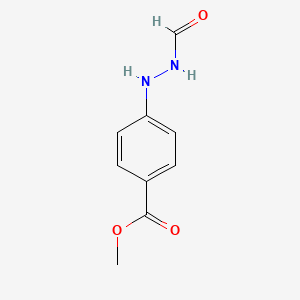

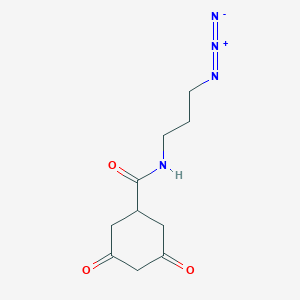
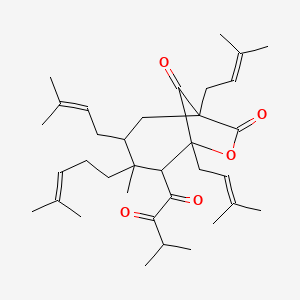
![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)


